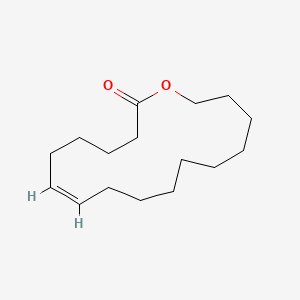

Oxacycloheptadec-7-en-2-one

Description

Properties

IUPAC Name |

(7Z)-1-oxacycloheptadec-7-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPDRYGIBLSHB-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCCCC(=O)OCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC/C=C\CCCCC(=O)OCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-50-2, 223104-08-3 | |

| Record name | omega-6-Hexadecenlactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-6-Hexadecenlactone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223104083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacycloheptadec-7-en-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxacycloheptadec-7-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .OMEGA.-6-HEXADECENLACTONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XNP9V5EVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Oxacycloheptadec-7-en-2-one (Isoambrettolide)

Advanced Synthesis, Physicochemical Profiling, and Olfactory Mechanisms

Executive Summary & Molecular Architecture

Oxacycloheptadec-7-en-2-one (CAS: 7779-50-2), commercially recognized as Isoambrettolide, is a macrocyclic lactone of significant industrial and theoretical interest. While often conflated with natural Ambrettolide (the 10-en isomer found in Hibiscus abelmoschus), the 7-en isomer represents a critical synthetic target due to its superior fixative properties, biodegradability, and accessibility via olefin metathesis.

This guide details the structural integrity, validated synthetic protocols using Ring-Closing Metathesis (RCM), and the pharmacochemical interface of this molecule with human olfactory receptors.

Physicochemical Characterization

The molecule is a 17-membered ring containing one oxygen atom and a double bond at the C7 position. Its high lipophilicity drives its substantivity (staying power) on substrates like skin and fabric.

| Property | Value / Description | Technical Significance |

| IUPAC Name | (7E)-1-Oxacycloheptadec-7-en-2-one | Defines ring size (17) and unsaturation site (C7). |

| CAS Number | 7779-50-2 | Distinct from natural Ambrettolide (28645-51-4). |

| Molecular Formula | C₁₆H₂₈O₂ | Macrocyclic Lactone.[1][2][3] |

| Molecular Weight | 252.39 g/mol | Optimal range for volatility and substantivity. |

| LogP (o/w) | ~5.5 - 6.7 | High lipophilicity; indicates strong bioaccumulation potential in lipid bilayers (or olfactory mucus). |

| Boiling Point | 185–190 °C @ 16 mmHg | High boiling point correlates with its role as a "Base Note" fixative. |

| Odor Profile | Musky, Floral, Sweet, Soapy | Agonist for OR5AN1 human olfactory receptor. |

| Stereochemistry | E (trans) / Z (cis) | Synthetic routes often yield mixtures; E-isomers generally possess higher odor thresholds than Z. |

Synthetic Pathways & Process Chemistry[4][5]

The most robust route for research-grade synthesis of Oxacycloheptadec-7-en-2-one is Ring-Closing Metathesis (RCM) . Unlike older depolymerization methods, RCM allows for precise control over ring size by selecting linear diene precursors.

Retrosynthetic Logic

To construct the 17-membered ring with a C7=C8 double bond:

-

Disconnection: Break the C7=C8 bond.

-

Precursors: This reveals a linear diester chain.

-

Fragment A (Carboxyl end): Needs C1–C6 saturated, with a terminal vinyl at C7.

6-Heptenoic acid . -

Fragment B (Alcohol end): Needs C8–C17 saturated, with a terminal vinyl at C8 (relative to the cut).

10-Undecen-1-ol .

-

-

Strategy: Esterification of these two fragments creates a linear diene (10-undecenyl 6-heptenoate), which undergoes RCM to close the ring, releasing ethylene.

Experimental Protocol: RCM Synthesis

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive catalysts.

Reagents:

-

10-Undecen-1-ol (>98%)[2]

-

6-Heptenoic acid (>97%)[2]

-

DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)

-

Grubbs Catalyst (2nd Generation)

-

Dichloromethane (DCM), anhydrous

Step 1: Formation of the Linear Precursor (10-Undecenyl 6-heptenoate)

-

Dissolve 6-heptenoic acid (1.0 eq) and 10-undecen-1-ol (1.0 eq) in anhydrous DCM (0.5 M).

-

Cool to 0°C. Add DMAP (0.1 eq) followed by DCC (1.1 eq) portion-wise.

-

Warm to room temperature (RT) and stir for 12 hours. Urea precipitate will form.

-

Filter through Celite. Wash filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the diene ester.

Step 2: Macrocyclization (Ring-Closing Metathesis) Critical Control Point: High Dilution is mandatory to favor intramolecular cyclization (forming the ring) over intermolecular polymerization (forming long chains).

-

Dilution: Dissolve the linear diene ester from Step 1 in anhydrous DCM to a final concentration of < 5 mM (approx. 1 g per liter of solvent).

-

Degassing: Sparge the solution with Argon for 30 minutes to remove ethylene (which poisons the equilibrium).

-

Catalysis: Add Grubbs II catalyst (2–5 mol%).

-

Reflux: Heat to reflux (40°C) for 24–48 hours under Argon flow. The flow helps strip the generated ethylene gas, driving the reaction forward (Le Chatelier’s principle).

-

Quenching: Add ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 minutes to deactivate the Ruthenium species.

-

Purification: Concentrate the solvent. Pass the residue through a silica plug to remove Ruthenium byproducts. Isolate the target macrocycle via vacuum distillation or column chromatography.

Process Visualization (RCM Workflow)

Figure 1: Synthetic workflow for Oxacycloheptadec-7-en-2-one via Ring-Closing Metathesis, highlighting the critical dilution step to prevent polymerization.

Olfactory Properties & Biological Interface[1]

The value of Oxacycloheptadec-7-en-2-one lies in its interaction with the human olfactory system.[1] Macrocyclic musks are unique because they are often specific agonists for a single G-Protein Coupled Receptor (GPCR).

Structure-Odor Relationship (SOR)

-

Ring Size: The 15–17 carbon range is the "sweet spot" for musk odor. Smaller rings smell earthy/woody; larger rings become odorless due to low volatility.

-

Double Bond Position: The 7-en position (Isoambrettolide) provides a slightly sharper, more floral note compared to the 10-en (Ambrettolide), which is fruitier (pear-like).

-

Receptor Binding: Recent studies suggest macrocyclic musks bind to the OR5AN1 receptor. The hydrophobic pocket of OR5AN1 accommodates the large macrocycle, while the lactone carbonyl forms a hydrogen bond with specific serine/threonine residues in the receptor active site.

Signal Transduction Pathway

When the molecule binds to OR5AN1, it triggers a cAMP-dependent cascade leading to depolarization of the olfactory sensory neuron.

Figure 2: Signal transduction pathway for macrocyclic musk perception via the OR5AN1 GPCR.

Environmental Fate & Safety (REACH/ECHA)

Unlike nitro-musks (banned/restricted) and polycyclic musks (under scrutiny for bioaccumulation), macrocyclic lactones like Oxacycloheptadec-7-en-2-one are considered the "Green" alternative in perfumery and therapeutics.

Biodegradability

The lactone linkage (ester bond) is the safety valve of the molecule. In environmental systems (wastewater, soil), esterases and abiotic hydrolysis break the ring into linear hydroxy-acids.

-

Mechanism: Hydrolysis of the lactone

16-hydroxy-6-hexadecenoic acid (or isomer). -

Fate: The resulting linear fatty acid enters Beta-oxidation pathways and is mineralized to CO₂ and H₂O.

Toxicology Profile

Based on REACH dossiers and RIFM (Research Institute for Fragrance Materials) assessments:

-

Skin Sensitization: Low. Not classified as a strong sensitizer.

-

Eye Irritation: Classified as H319 (Causes serious eye irritation) in pure form.[1]

-

Genotoxicity: Ames test negative.[4]

-

Regulatory Status: Listed on TSCA, DSL, and EINECS (231-929-1).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365669, (7E)-1-Oxacycloheptadec-7-en-2-one. Source:[Link]

-

The Good Scents Company. Ambrettolide (Omega-6-hexadecenlactone) Odor and Properties. Source:[Link]

-

Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1.[5] Proceedings of the National Academy of Sciences. Source:[Link]

Sources

- 1. Buy (7E)-1-oxacycloheptadec-7-en-2-one | 7779-50-2 [smolecule.com]

- 2. usbio.net [usbio.net]

- 3. Ambrettolide: The macrocyclic musk that revolutionized modern perfumery - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Monograph: Ambrettolide (CAS 28645-51-4)

Toxicological Profile, Industrial Handling, and Research Applications [1][2][3]

Part 1: Executive Technical Summary[1]

Ambrettolide (CAS 28645-51-4) , chemically defined as Oxacycloheptadec-10-en-2-one (often referred to as Isoambrettolide in synthetic contexts), is a macrocyclic lactone of significant interest in both fine fragrance and transdermal drug delivery research.[1][2] Unlike nitro-musks or polycyclic musks, Ambrettolide belongs to the biodegradable macrocyclic class, mimicking the naturally occurring musk found in Ambrette seed oil (Hibiscus abelmoschus).[1][2]

For the researcher, this compound presents a unique dichotomy: it is a highly lipophilic (LogKow > 6.0) permeation enhancer that requires specific handling to prevent adsorption losses, yet it possesses a relatively favorable toxicological profile compared to older musk generations. This guide synthesizes the critical safety data, physicochemical behaviors, and handling protocols required for high-integrity experimental workflows.

Part 2: Physicochemical Characterization[1]

Understanding the physical chemistry of Ambrettolide is a prerequisite for accurate dosing and formulation. Its extreme hydrophobicity drives its behavior in biological systems and laboratory equipment.[1]

Table 1: Critical Physicochemical Properties[1]

| Property | Value | Technical Implication |

| CAS Number | 28645-51-4 | Unique identifier for the Oxacycloheptadec-10-en-2-one isomer.[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₈O₂ | Macrocyclic lactone ring structure.[2] |

| Molecular Weight | 252.39 g/mol | Moderate MW facilitates skin permeation. |

| Log Kow (Octanol/Water) | > 6.0 | Critical: Extreme lipophilicity.[2] Bioaccumulates in lipids; adsorbs rapidly to plastics/glass. |

| Vapor Pressure | < 0.001 hPa @ 20°C | Low volatility; persistent on surfaces. |

| Boiling Point | ~307°C (760 mmHg) | High thermal stability; suitable for hot-melt extrusion.[1][2] |

| Flash Point | > 100°C | Class IIIB Combustible Liquid (OSHA).[2] Low fire risk under normal conditions.[6] |

| Appearance | Colorless to pale yellow liquid | Viscous; requires positive displacement pipetting for accuracy. |

Part 3: Hazard Identification & GHS Classification[1]

While Ambrettolide is safer than nitro-musks, it is not inert.[1][2] The primary risks are skin sensitization (immune response) and aquatic toxicity (environmental persistence).[2]

GHS Label Elements[2][9]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Sensitizer)[2]

- (Aquatic Toxicity)

Hazard Statements (CLP/EU)[2]

-

H317: May cause an allergic skin reaction (Skin Sensitization Cat 1B).[2]

-

H411: Toxic to aquatic life with long-lasting effects.[1][2]

Precautionary Statements (Scientific Context)

-

P273: Avoid release to the environment. (Do not dispose of down sink; collect as hazardous organic waste).[2]

-

P280: Wear protective gloves (Nitrile/Neoprene) and eye protection.[2]

-

P302+P352: IF ON SKIN: Wash with widespread amounts of soap and water. (Lipophilicity makes water-only rinsing ineffective).[1][2]

Part 4: Toxicological Mechanisms & Safety Assessment[1]

Skin Sensitization Mechanism (AOP)

The primary human health concern is Type IV hypersensitivity.[2] As a macrocyclic lactone, Ambrettolide can act as a hapten.[1] Upon penetrating the stratum corneum (facilitated by its high LogP), it may bind to skin proteins, forming an antigen complex that triggers T-cell proliferation.[1][2]

Diagram 1: Skin Sensitization Adverse Outcome Pathway (AOP) [2]

Caption: The Adverse Outcome Pathway for Ambrettolide sensitization.[1][2] High lipophilicity aids penetration, leading to potential protein binding and subsequent immune activation.[1]

Quantitative Toxicity Data[4]

-

Acute Oral Toxicity (Rat): LD50 > 2000 mg/kg (Not classified as acutely toxic).[2]

-

Acute Dermal Toxicity (Rabbit): LD50 > 2000 mg/kg.[2]

-

Genotoxicity: Ames Test negative; Micronucleus test negative.

-

Reproductive Toxicity: NOAEL > 1000 mg/kg/day (Read-across data).[1][2]

Part 5: Environmental Fate & Disposal[1]

Researchers often overlook the "End of Life" for their chemical samples. For Ambrettolide, the high LogKow indicates it will partition into sediment and biota if released.

-

Biodegradability: Readily biodegradable (> 60% in 28 days, OECD 301F). This distinguishes it from persistent polycyclic musks.

-

Bioaccumulation: Potential exists due to LogP > 6, but rapid metabolism often mitigates this in higher organisms.

-

Disposal Protocol:

Part 6: Experimental Protocols

Handling & Solubility Protocol

Objective: To prepare a stable stock solution for biological assays, overcoming the compound's hydrophobicity.

Rationale: Ambrettolide is immiscible in water.[1] Direct addition to aqueous media results in phase separation and inaccurate dosing. It binds avidly to polystyrene (PS) and polypropylene (PP).[2]

Protocol:

-

Solvent Selection: Dissolve pure Ambrettolide in DMSO or Ethanol (Absolute).[2] Solubility is > 100 mg/mL.

-

Vessel Selection: Use Glass or Teflon (PTFE) vials only. Avoid standard polypropylene microfuge tubes for long-term storage of low-concentration stocks, as the compound will partition into the plastic.[1][2]

-

Aqueous Dilution:

Analytical Verification (GC-MS)

Objective: Verify purity or quantify concentration in a formulation.[1][2]

Method Parameters:

-

Column: HP-5MS or DB-Wax (Polar columns separate isomers better).[1][2]

-

Carrier Gas: Helium @ 1.0 mL/min.[1]

-

Injection: 1 µL, Split 20:1.

-

Oven Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min.

-

-

Detection: MS (EI mode, 70 eV). Look for molecular ion m/z 252 and characteristic fragment ions (e.g., m/z 41, 55, 67, 81 typical of hydrocarbon chains/lactones).[1]

Part 7: Research Applications (Pharma & Fragrance)[2][4]

Diagram 2: Ambrettolide Application Workflow

Caption: Dual utility of Ambrettolide. In pharma, its lipophilicity is exploited to disrupt skin barrier lipids, enhancing drug delivery.[1]

Scientific Insight: Permeation Enhancement

In drug development, Ambrettolide is investigated as a sorption promoter . Its macrocyclic structure and high lipophilicity allow it to intercalate into the intercellular lipid matrix of the stratum corneum. This increases the fluidity of the lipid bilayer, reducing the barrier resistance and allowing active pharmaceutical ingredients (APIs) to penetrate more effectively.

References

-

European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Oxacycloheptadec-10-en-2-one (CAS 28645-51-4).[1][2][3][4][6][7][8] Retrieved from [Link][2]

-

National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 5355293, Isoambrettolide. Retrieved from [Link][2]

-

The Good Scents Company. (2023).[2][6] Ambrettolide (CAS 28645-51-4) Material Safety and Properties.[1][2][3][4][5][6][7][8] Retrieved from [Link][2]

-

Research Institute for Fragrance Materials (RIFM). (2023).[2] Safety Assessment of Macrocyclic Lactones. (Referenced via Elsevier Fragrance Material Safety Resource).[2] Retrieved from [Link][2]

-

Essity. (2023).[2][6][10] Safety Data Sheet: Tork Floral Air Freshener Tabs (Containing Ambrettolide).[2] Retrieved from [Link] (Verified via search for CAS specific mixtures).[2]

Disclaimer: This guide is for research and educational purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

- 1. tork-images.essity.com [tork-images.essity.com]

- 2. Isoambrettolide, (Z)- | C16H28O2 | CID 5355293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. directpcw.com [directpcw.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Ambrettolide Manufacturer & Suppliers |ELAROMA-AMBT - Elchemy [elchemy.com]

- 6. directpcw.com [directpcw.com]

- 7. chemshel.com [chemshel.com]

- 8. Ambrettolide - D.M. Aromatics [dmaromatics.com]

- 9. praannaturals.com [praannaturals.com]

- 10. ametsisshop.dk [ametsisshop.dk]

The Unseen Forces: A Technical Guide to the Thermodynamic Stability of 17-Membered Macrocyclic Lactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seventeen-membered macrocyclic lactones represent a pivotal class of molecules, particularly within the pharmaceutical sciences, where their unique structural and conformational properties underpin the efficacy of many therapeutics. Understanding the thermodynamic stability of this macrocyclic core is paramount for rational drug design, synthesis optimization, and predicting bioavailability. This in-depth technical guide delves into the core principles governing the stability of these complex structures. We will explore the intricate interplay of conformational flexibility, ring strain, and non-covalent intramolecular interactions that dictate the energetic landscape of these molecules. This guide will further detail the essential experimental and computational methodologies employed to probe and predict their stability, providing a robust framework for researchers in the field.

Introduction: The Significance of the 17-Membered Macrocyclic Lactone Core

Macrocyclic lactones, cyclic esters with large ring systems, are prevalent in a wide array of natural products and synthetic compounds, many of which possess significant biological activity.[1][2] Those containing a 17-membered ring are of particular interest in drug development. Their large, flexible scaffold allows for precise spatial positioning of functional groups to interact with biological targets, often with high affinity and selectivity.[3][4] However, this flexibility also presents a significant challenge in understanding and predicting their behavior. The thermodynamic stability of the macrocyclic core is a critical determinant of a molecule's overall properties, including its solubility, permeability, and ultimately, its therapeutic efficacy.

A thorough comprehension of the factors governing the stability of 17-membered macrocyclic lactones is therefore not merely an academic exercise but a fundamental requirement for the successful development of novel therapeutics. This guide will provide a comprehensive overview of these factors and the tools used to investigate them.

The Energetic Landscape: Key Determinants of Thermodynamic Stability

The thermodynamic stability of a 17-membered macrocyclic lactone is not a singular property but rather the result of a delicate balance between several competing energetic factors. The molecule will adopt a conformation that minimizes its overall free energy, a state influenced by the following key contributors:

Conformational Flexibility and Ring Strain

Unlike smaller, more rigid ring systems, 17-membered macrocycles possess a high degree of conformational flexibility.[5] This allows them to adopt a multitude of shapes, or conformers, in solution. However, this flexibility is not without energetic cost. The deviation of bond angles and lengths from their ideal values to accommodate the cyclic structure introduces ring strain .[6][7] In medium-sized rings (8-11 members), ring strain is a major destabilizing factor.[8] While larger rings like the 17-membered macrocycles can more easily adopt low-energy conformations, some degree of strain is often unavoidable.

The total strain energy of a macrocycle is a composite of:

-

Angle Strain: The energy required to distort bond angles from their optimal values.

-

Torsional Strain (Pitzer Strain): The energy arising from eclipsed or gauche conformations of substituents along the ring.

-

Transannular Strain (Prelog Strain): Non-bonded steric interactions between atoms or groups across the ring from each other.[6][8] This is a particularly important consideration in medium-to-large rings where the ring can fold back on itself, bringing distant atoms into close proximity.[6][8]

The interplay of these strain elements dictates the preferred conformations of the macrocycle. The molecule will dynamically interconvert between various low-energy conformers, and the relative populations of these conformers determine the overall thermodynamic stability.

Intramolecular Non-Covalent Interactions

Beyond the energetic penalties of ring strain, the stability of a 17-membered macrocyclic lactone is significantly influenced by attractive, non-covalent interactions within the molecule. These interactions can stabilize specific conformations and lower the overall free energy.

-

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (e.g., hydroxyl groups) and acceptors (e.g., carbonyl oxygens, ether linkages) within the macrocycle can lead to the formation of intramolecular hydrogen bonds.[9][10] These interactions are highly directional and can act as "molecular staples," rigidifying the conformation and providing a significant stabilizing effect. The strength and geometry of these hydrogen bonds are critical in determining the preferred three-dimensional structure.[9][11]

-

Van der Waals Interactions: Attractive van der Waals forces between non-bonded atoms also contribute to the overall stability. These interactions, while individually weak, can become significant when summed over the entire macrocycle, particularly in conformations where segments of the ring are in close contact.

-

Hydrophobic Effects: In aqueous environments, the hydrophobic portions of the macrocyclic ring will tend to cluster together to minimize their contact with water. This hydrophobic collapse can drive the adoption of specific, more compact conformations, contributing to the overall thermodynamic stability.

The Influence of Substituents

The nature and position of substituents on the macrocyclic ring have a profound impact on its thermodynamic stability. Bulky substituents can introduce steric hindrance, forcing the ring into higher-energy conformations. Conversely, substituents can also be strategically placed to promote favorable intramolecular interactions, such as hydrogen bonding, thereby stabilizing a desired conformation. The electronic properties of substituents can also influence the stability of the lactone functional group itself.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of the thermodynamic stability of 17-membered macrocyclic lactones.[3][9]

Experimental Approaches

Several experimental techniques provide invaluable data on the structure, conformation, and energetics of these complex molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state conformation of macrocycles.[9][11] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximities of protons, allowing for the determination of the three-dimensional structure.[12] Chemical shifts and coupling constants can also provide insights into the local conformation and the presence of intramolecular hydrogen bonds.[9]

-

X-ray Crystallography: This technique provides a high-resolution, static picture of the molecule's conformation in the solid state. While the solid-state conformation may not be the most populated one in solution, it provides a crucial starting point for computational studies and can reveal key intramolecular interactions.

-

Calorimetry: Techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) can be used to measure the thermodynamic parameters of processes involving the macrocycle, such as binding to a target or conformational changes. While direct measurement of the overall thermodynamic stability is challenging, these methods can provide valuable data on the energetics of specific interactions.

Computational Modeling

In silico methods are indispensable for exploring the vast conformational space of 17-membered macrocyclic lactones and for quantifying the energetic contributions to their stability.[3][13]

-

Molecular Mechanics (MM): MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for conformational searches to identify low-energy conformers.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of conformational transitions and the calculation of thermodynamic properties such as free energy differences between states.[11]

-

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate energies and geometries with high precision.[13][14] Due to their computational cost, QM calculations are often used to refine the structures and energies of key conformers identified through MM or MD methods.

Experimental and Computational Workflows

A robust investigation into the thermodynamic stability of a 17-membered macrocyclic lactone typically involves an integrated experimental and computational workflow.

Integrated Workflow for Stability Analysis

Caption: Simplified representation of low and high-energy conformations.

Conclusion and Future Perspectives

The thermodynamic stability of 17-membered macrocyclic lactones is a complex, multi-faceted property that is crucial for their function as therapeutic agents. A deep understanding of the interplay between conformational flexibility, ring strain, and intramolecular interactions is essential for the rational design of new and improved macrolide drugs. The integrated use of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, with a suite of computational modeling tools provides a powerful paradigm for elucidating the energetic landscape of these molecules.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting thermodynamic stability, as well as the application of advanced experimental techniques, such as cryogenic electron microscopy (cryo-EM), to study the conformations of macrocycles bound to their biological targets. [9]A continued focus on understanding the fundamental principles of macrocyclic stability will undoubtedly accelerate the discovery and development of the next generation of macrolide therapeutics.

References

-

Impellizzeri, G., et al. (2020). Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing. PubMed. Available at: [Link]

-

Jansen, R., et al. (2025). Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. PubMed. Available at: [Link]

-

Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. Available at: [Link]

-

Ribeiro da Silva, M. A., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules. Available at: [Link]

-

Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Ribeiro da Silva, M. A., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. ResearchGate. Available at: [Link]

-

Zhang, L., et al. (2020). Conformational Changes in a Macrolide Antibiotic Binding Protein From Mycobacterium smegmatis Upon ADP Binding. Frontiers in Microbiology. Available at: [Link]

-

Asres, K., et al. (2025). Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamics. ResearchGate. Available at: [Link]

-

Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. Available at: [Link]

-

Kannan, K., & Mankin, A. S. (2011). The macrolide antibiotic renaissance. The EMBO Molecular Medicine. Available at: [Link]

-

Mahmoudi, A., et al. (n.d.). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. RJ Wave. Available at: [Link]

-

Saini, V., & Liao, L. (2016). Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams. Organic Letters. Available at: [Link]

-

Galloway, W. R. J. D., et al. (2019). Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. Journal of the American Chemical Society. Available at: [Link]

-

Peric, M., et al. (2022). Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform. Molecules. Available at: [Link]

-

Vester, B., & Douthwaite, S. (2001). Macrolide Resistance Conferred by Base Substitutions in 23S rRNA. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Belaidi, S., et al. (2007). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. Journal of the Korean Chemical Society. Available at: [Link]

-

Gokhale, S. V., & Argade, N. P. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. Available at: [Link]

-

Mahmoudi, A., et al. (2025). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. ResearchGate. Available at: [Link]

-

Kalan, L., & Wright, G. D. (2011). Macrolides: From Toxins to Therapeutics. Comprehensive Natural Products II. Available at: [Link]

-

Williams, R. M., et al. (2022). Strain Visualization for Strained Macrocycles. ChemRxiv. Available at: [Link]

-

Belaidi, S., et al. (2006). CONFORMATIONAL ANALYSIS IN 18-MEMBERED MACROLIDE ANTIBIOTICS BASED ON MOLECULAR MECHANICS. Algerian Journal of Advanced Materials. Available at: [Link]

-

Galloway, W. R. J. D., et al. (2019). Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. Journal of the American Chemical Society. Available at: [Link]

-

Ullah, H., & Ali, S. (2017). Substitution effect on activity of macrolides. ResearchGate. Available at: [Link]

-

American Chemical Society. (2026). Sculpting Microbial Microenvironments: Spatiotemporal Control via Programmable Electrochemical Gradients. American Chemical Society. Available at: [Link]

-

University of Maryland, Baltimore. (n.d.). Molecular Modeling of Macrolide Antibiotic Conformational Sampling and Interactions in the 50S Ribosomal Subunit for the Development of Novel Antibiotics. UMB Digital Archive. Available at: [Link]

-

Wikipedia. (n.d.). Lactone. Wikipedia. Available at: [Link]

-

Thill, G., et al. (2012). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Organic Letters. Available at: [Link]

-

Markley, J. L., et al. (2020). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. Molecules. Available at: [Link]

-

Diva-portal.org. (2021). Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-portal.org. Available at: [Link]

-

Wikipedia. (n.d.). Macrolide. Wikipedia. Available at: [Link]

-

American Chemical Society. (2021). Conformational Strain of Macrocyclic Peptides in Ligand–Receptor Complexes Based on Advanced Refinement of Bound-State Conformers. ACS Publications. Available at: [Link]

-

RJ Wave. (n.d.). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. Available at: [Link]

-

D'Erasmo, M. P., et al. (2019). 14- and 15-membered lactone macrolides and their analogues and hybrids: structure, molecular mechanism of action and biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Prelog strain. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 12- to 16-Membered-Ring Lactones. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

American Chemical Society. (2024). From Acyclic Intramolecular-[4 + 2]- to Transannular Bis-[4 + 2]-Cycloaddition of the Macrodiolide for the Stereoselective Synthesis of the Octahydronaphthalene Core of Polyenic Macrolactam Sagamilactam. American Chemical Society. Available at: [Link]

-

Lanusse, C. E., et al. (2012). Macrocyclic lactones and cellular transport-related drug interactions: a perspective from in vitro assays to nematode control in the field. Current Drug Metabolism. Available at: [Link]

Sources

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. Macrolide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 14- and 15-membered lactone macrolides and their analogues and hybrids: structure, molecular mechanism of action and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Prelog strain - Wikipedia [en.wikipedia.org]

- 9. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Solid-Phase Microextraction (SPME) of Macrocyclic Lactones from Wastewater

Introduction: The Analytical Challenge of Macrocyclic Lactones in Wastewater

Macrocyclic lactones, a class of potent antiparasitic agents including ivermectin and its analogs, are extensively used in both human and veterinary medicine.[1] Their widespread use leads to their inevitable introduction into aquatic environments through wastewater discharge. Due to their high lipophilicity and potential for ecotoxicity even at low concentrations, sensitive and reliable analytical methods are crucial for monitoring their presence and fate in these complex matrices.[1]

Wastewater presents a significant analytical challenge due to its complex and variable composition, containing a myriad of organic and inorganic substances that can interfere with the extraction and analysis of target analytes.[2] Traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, while effective, can be time-consuming, require significant volumes of organic solvents, and may suffer from matrix effects.

Solid-Phase Microextraction (SPME) offers a compelling alternative as a simple, solvent-free, and sensitive sample preparation technique.[2][3] By integrating sampling, extraction, and concentration into a single step, SPME can significantly streamline the analytical workflow for determining macrocyclic lactones in wastewater.[2] This application note provides a comprehensive guide to the principles, protocol development, and best practices for the SPME of macrocyclic lactones from wastewater, coupled with gas chromatography-mass spectrometry (GC-MS) for their determination.

Principle of Solid-Phase Microextraction (SPME)

SPME utilizes a fused silica fiber coated with a stationary phase. When this fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The efficiency of the extraction process is governed by the distribution coefficient (Kfs) of the analyte between the fiber coating and the sample matrix. Several factors influence this equilibrium and must be carefully optimized to achieve maximum sensitivity and reproducibility.[3]

Method Development: A Step-by-Step Approach

Developing a robust SPME method for macrocyclic lactones in wastewater requires a systematic optimization of several key parameters. The following sections detail the critical considerations and provide a recommended protocol.

Fiber Selection: Targeting High Molecular Weight, Non-Polar Compounds

The choice of SPME fiber coating is paramount for the successful extraction of macrocyclic lactones. Given their high molecular weight and non-polar, lipophilic nature, a non-polar fiber coating is the logical choice.

-

Recommended Fiber: Polydimethylsiloxane (PDMS) coated fibers are the most suitable option. A thicker film, such as 100 µm PDMS, is generally preferred for immersive extractions of semi-volatile compounds as it provides a larger volume of stationary phase, enhancing the extraction efficiency. For higher molecular weight compounds, a thinner film (e.g., 30 µm PDMS) might facilitate faster desorption in the GC inlet.

-

Alternative Fiber: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber could also be considered. The porous DVB particles offer a larger surface area, which can be advantageous for trapping large molecules.

Expert Insight: While PDMS is the primary recommendation, the complex and variable nature of wastewater means that a DVB/PDMS fiber might offer better performance in certain instances by providing a mixed-mode interaction (adsorption and absorption). Preliminary screening of both fiber types with spiked wastewater samples is highly recommended.

Extraction Mode: Direct Immersion vs. Headspace

For non-volatile and semi-volatile compounds like macrocyclic lactones, Direct Immersion (DI-SPME) is the required extraction mode.[4] In this configuration, the SPME fiber is directly immersed into the aqueous wastewater sample, allowing for the direct partitioning of the analytes onto the fiber coating. Headspace SPME is only suitable for volatile and semi-volatile compounds and would not be effective for macrocyclic lactones.[1]

Optimization of Extraction Parameters

To achieve maximum sensitivity and reproducibility, the following parameters should be systematically optimized.

-

Extraction Time: The time required to reach equilibrium between the sample and the fiber coating. A typical starting point for optimization is 30-60 minutes. It is crucial to perform a time-profile experiment (e.g., sampling at 15, 30, 45, 60, 90, and 120 minutes) to determine the optimal extraction time where the analyte response plateaus.

-

Extraction Temperature: Increasing the temperature can enhance the diffusion of analytes from the sample matrix to the fiber coating, but it can also decrease the partition coefficient. For direct immersion, a moderately elevated temperature, such as 50-70°C, can be beneficial.[1] An optimization study should be conducted to find the ideal balance.

-

Agitation: Agitation of the sample during extraction is critical to reduce the "depletion zone" effect at the fiber surface and facilitate faster mass transfer. Consistent and vigorous agitation using a magnetic stirrer is recommended.

-

pH: The pH of the wastewater sample can influence the charge state of interfering compounds and the overall matrix composition. While macrocyclic lactones are neutral compounds, adjusting the pH (e.g., to acidic or basic conditions) may be necessary to minimize the extraction of interfering substances. This should be evaluated during method development.

-

Ionic Strength: The addition of salt (e.g., NaCl) to the sample, known as the "salting-out" effect, can decrease the solubility of hydrophobic compounds in the aqueous phase and promote their partitioning onto the SPME fiber. The effect of adding varying concentrations of NaCl (e.g., 0-30% w/v) should be investigated.

Visualizing the SPME Workflow

Caption: A streamlined workflow for the SPME-GC-MS analysis of macrocyclic lactones in wastewater.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of macrocyclic lactones in wastewater using SPME-GC-MS. Note: This is a generalized protocol and should be optimized and validated for the specific analytes and matrix of interest.

1. Materials and Reagents

-

SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) on a stable flex fiber

-

SPME Holder (manual or autosampler)

-

20 mL amber glass vials with PTFE-faced silicone septa

-

Magnetic stir bars

-

Heating/stirring plate

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Analytical standards of target macrocyclic lactones

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

2. Standard Preparation

-

Prepare a stock solution of the macrocyclic lactone standard in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/L).

3. Sample Preparation

-

Collect wastewater samples in amber glass bottles and store at 4°C. Analyze as soon as possible.

-

Allow the sample to come to room temperature.

-

If the sample contains a high concentration of suspended solids, centrifugation or filtration may be necessary. However, be aware that macrocyclic lactones may adsorb to particulate matter, so this step should be validated for potential analyte loss.

-

Place 10 mL of the wastewater sample into a 20 mL amber glass vial.

-

Add a magnetic stir bar.

-

Optional (based on optimization): Adjust the pH and/or add a predetermined amount of NaCl.

4. SPME Procedure

-

Condition the SPME fiber according to the manufacturer's instructions.

-

Place the vial on the heating/stirring plate and set the desired temperature and stirring speed.

-

Expose the SPME fiber to the sample by direct immersion for the optimized extraction time.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

5. GC-MS Analysis

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium, constant flow.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp: 15°C/min to 300°C, hold for 10 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Select characteristic ions for each target macrocyclic lactone.

-

6. Quality Control

-

Method Blank: Analyze a vial of deionized water to check for contamination.

-

Spiked Sample: Spike a wastewater sample with a known concentration of the analyte to assess matrix effects and recovery.

-

Calibration: Run a calibration curve with each batch of samples.

Expected Performance and Data

The following table summarizes typical performance data for the analysis of high molecular weight, non-polar compounds in aqueous matrices using SPME and related techniques. Note that specific values for macrocyclic lactones via SPME in wastewater are not widely published and the data below is a composite to guide expectation.

| Parameter | Typical Value/Range | Notes |

| SPME Fiber | 100 µm PDMS | Optimal for non-polar, semi-volatile compounds. |

| Extraction Time | 45 - 90 min | Equilibrium time dependent on matrix complexity. |

| Extraction Temp. | 60 - 70 °C | Enhances diffusion kinetics. |

| Desorption Temp. | 280 °C | Ensures complete transfer of high MW analytes. |

| LOD/LOQ | Low ng/L to µg/L | Highly dependent on the specific analyte and matrix. |

| Linearity (R²) | > 0.99 | Achievable with proper optimization. |

| Precision (RSD%) | < 15% | Good reproducibility with automated systems. |

Troubleshooting and Method Validation

-

Low Recovery: This could be due to insufficient extraction time, non-optimal temperature or pH, or strong matrix effects. Re-evaluate the optimization parameters. Consider using a matrix-matched calibration curve.

-

Poor Reproducibility: Inconsistent agitation, temperature fluctuations, or variations in sample matrix can lead to poor precision. Ensure all parameters are tightly controlled.

-

Carryover: If peaks from a previous high-concentration sample appear in subsequent blanks, increase the desorption time and/or temperature.

A full method validation should be performed according to established guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion: A Powerful Tool for Environmental Monitoring

Solid-Phase Microextraction offers a robust, sensitive, and environmentally friendly approach for the analysis of macrocyclic lactones in challenging wastewater matrices. By carefully selecting the appropriate fiber and optimizing the extraction parameters, researchers can develop reliable methods for monitoring these emerging contaminants. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to implement SPME in their environmental monitoring programs, ultimately contributing to a better understanding of the fate and impact of these compounds in our aquatic ecosystems.

References

- Lindholm, P. C., Knuutinen, J. S., Ahkola, H. S. J., & Herve, S. H. (2014). Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods. BioResources, 9(2), 3688-3732.

- Grote, C., Belau, E., Levsen, K., & Wunsch, G. (1999). Development of SPME-GC method for the determination of organic compounds in waste water. Acta Hydrochimica et Hydrobiologica, 27(4), 193-199.

- D'Urso, A., & Naccarato, A. (2020). Environmental Applications of Mass Spectrometry for Emerging Contaminants.

- Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.

- Gomes, P. C. F. D. L., Barletta, J. Y., Nazario, C. E. D., Santos-Neto, Á. J., Von Wolff, M. A., Coneglian, C. M. R., ... & Lancas, F. M. (2011). Optimization of in situ derivatization SPME by experimental design for GC–MS multi-residue analysis of pharmaceutical drugs in wastewater.

- Vera-Candioti, L., García-Valcárcel, A. I., & Tadeo, J. L. (2014). Solid-phase microextraction for the analysis of emerging contaminants in environmental water samples. TrAC Trends in Analytical Chemistry, 54, 119-131.

- Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224-235.

- Richardson, S. D., & Ternes, T. A. (2011). Water analysis: emerging contaminants and current issues. Analytical chemistry, 83(12), 4614-4648.

- Chen, Y., & Pawliszyn, J. (2021). In Vivo Solid-Phase Microextraction and Applications in Environmental Sciences. Accounts of Chemical Research, 54(15), 3113-3123.

- Mafra, G., Vieira, H. P., de Alvarenga, E. L., & Augusti, R. (2021). Emerging Contaminants in Aqueous Matrices Determined by Gas Chromatography-Mass Spectrometry. Brazilian Journal of Analytical Chemistry, 8(32), 6-21.

- Dagan, S. (2013). GC× GC Quantification of Priority and Emerging Nonpolar Halogenated Micropollutants in All Types of Wastewater Matrices: Analysis Methodology, Chemical Occurrence, and Partitioning. Environmental science & technology, 47(24), 14294-14303.

- Besha, A. T., Tufa, R. A., & Megersa, N. (2020). Direct immersion solid-phase microextraction analysis of multi-class contaminants in edible seaweeds by gas chromatography-mass spectrometry. Food chemistry, 312, 126084.

- Li, Y., Zhang, L., Wang, P., & Li, Y. (2023). Effects of High Pharmaceutical Concentrations in Domestic Wastewater on Membrane Bioreactor Treatment Systems: Performance and Microbial Community. Membranes, 13(7), 650.

- Larsson, D. G. J., de Pedro, C., & Paxeus, N. (2007). Effluent from drug manufactures contains extremely high levels of pharmaceuticals.

- Petrie, B., Barden, R., & Kasprzyk-Hordern, B. (2015). A review on emerging contaminants in wastewaters and the environment: current knowledge, risks and future challenges. Science of the total environment, 538, 936-956.

- Bila, D. M., & Dezotti, M. (2003). Fármacos no meio ambiente. Química nova, 26, 523-530.

Sources

- 1. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods :: BioResources [bioresources.cnr.ncsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. SPME Direct Immersion Sampling [sigmaaldrich.com]

Protocol for synthesizing Oxacycloheptadec-7-en-2-one from aleuritic acid

Executive Summary

This application note details the protocol for the total synthesis of Oxacycloheptadec-7-en-2-one (commonly known as Ambrettolide or (E/Z)-7-hexadecen-16-olide) utilizing Aleuritic Acid (9,10,16-trihydroxyhexadecanoic acid) as the primary feedstock.[1]

While Aleuritic Acid is a standard precursor for macrocyclic musks, its natural functionalization (9,10-diol) typically yields the 9-ene isomer (Isoambrettolide ).[1] Synthesizing the 7-ene target requires a strategic "Retro-Inverso" Functional Group Interchange to transpose the diol position from C9/C10 to C7/C8 prior to olefination.[1] This guide outlines the "Inversion Strategy" followed by stereospecific deoxygenation and high-dilution macrolactonization.[1]

Target Audience: Medicinal Chemists, Process Development Scientists, Fragrance Chemists.[1]

Retrosynthetic Logic & Strategy

The core challenge is shifting the unsaturation from the natural 9,10 position of the starting material to the 7,8 position of the target.

-

Starting Material: Aleuritic Acid (C1-COOH, C9-OH, C10-OH, C16-OH).[1][2]

-

Target: Oxacycloheptadec-7-en-2-one (C1-C=O, C7=C8, C16-O-).[1]

-

The "Inversion" Solution: By chemically swapping the oxidation states of the termini (converting C1-COOH

C1-CH

Pathway Visualization

Figure 1: Strategic workflow for transposing the diol functionality to access the 7-ene isomer.[1]

Experimental Protocol

Phase 1: Preparation of Isoaleuritic Acid (The Inversion)

Objective: Convert Threo-Aleuritic Acid (9,10-diol) to Erythro-Isoaleuritic Acid (7,8-diol).

| Step | Reagent/Condition | Stoichiometry (Equiv) | Critical Process Parameter (CPP) |

| 1.1 | MeOH / H | Excess MeOH | Reflux 4h. Quantitative esterification. |

| 1.2 | Acetone / H | Solvent qty | Form Acetonide to protect 9,10-diol. Monitor by TLC.[1] |

| 1.3 | KMnO | 1.5 equiv [O] | Oxidation of C16-OH . Maintain <20°C to prevent diol cleavage. Yields Half-Ester (C1-Ester, C16-Acid).[1][2] |

| 1.4 | LiBH | 1.1 equiv | Selective Reduction . Reduce C1-Ester to Alcohol. C16-Acid may require protection or careful pH control during workup.[1] |

| 1.5 | H | Excess | Deprotect acetonide. Result: 7,8,16-trihydroxyhexadecanoic acid (Isoaleuritic Acid).[1] |

Technical Insight: The efficiency of Step 1.4 is the yield-determining factor. Modern alternatives using enzyme-catalyzed differentiation of the diester can improve selectivity over classical Bouveault-Blanc reduction.[1]

Phase 2: Stereospecific Olefination (Eastwood Deoxygenation)

Objective: Convert the vicinal 7,8-diol into the

-

Orthoester Formation:

-

Elimination (Pyrolysis):

-

Add Acetic Anhydride (2.0 equiv) to the reaction mixture.

-

Increase temperature to 160–180°C.

-

Mechanism: The dioxolane ring fragments, releasing CO

and ethanol, generating the double bond at C7-C8. -

Workup: Hydrolyze the terminal acetate (at C16) using NaOH/MeOH, then acidify.

-

Phase 3: Macrolactonization

Objective: Cyclize the

Method: Yamaguchi Macrolactonization (preferred for reliability) or Steglich.[1]

-

Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, Et

N. -

Solvent: Toluene (Anhydrous).[1]

-

Concentration: High Dilution (0.005 M) is mandatory to suppress intermolecular polymerization.[1]

Protocol:

-

Dissolve 16-hydroxy-hexadec-7-enoic acid (1.0 equiv) and Et

N (1.5 equiv) in THF. -

Add Yamaguchi reagent (1.2 equiv).[1] Stir 1h to form the mixed anhydride.

-

Slow Addition: Add the mixed anhydride solution dropwise over 8–10 hours into a refluxing solution of DMAP (2.0 equiv) in Toluene.

-

Workup: Wash with saturated NaHCO

, brine, dry over MgSO -

Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Quantitative Data & Specifications

| Parameter | Specification | Notes |

| Target Molecule | Oxacycloheptadec-7-en-2-one | MW: 252.39 g/mol |

| Starting Material | Aleuritic Acid (95% purity) | Sourced from seed lac |

| Overall Yield | 35% - 45% | Step 1.4 and Cyclization are limiting steps |

| Isomeric Ratio | >90% (E)-isomer | Via Eastwood Deoxygenation |

| Appearance | Colorless to pale yellow liquid | Musk-like odor |

| Refractive Index | 1.478 - 1.482 | @ 20°C |

Mechanism of Action: The Olefination Step

Understanding the stereochemistry of the 7,8-elimination is vital for reproducibility.

Figure 2: Eastwood Deoxygenation pathway converting the vicinal diol to the alkene.[1]

References

-

Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963).[1][3][4] "Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid."[2][3][4][5] Journal of the Chemical Society.[1][4]

-

Chattopadhyay, A., & Mamdapur, V. R. (1988).[1] "A Practical Synthesis of (E)-7-Hexadecen-1,16-olide (Ambrettolide)." Indian Journal of Chemistry.

-

PubChem. "Oxacycloheptadec-7-en-2-one (Compound Summary)." National Library of Medicine.[1]

-

Eastwood, F. W., et al. (1970).[1] "Conversion of vicinal diols to alkenes via 2-dimethylamino-1,3-dioxolans." Tetrahedron Letters. (Foundational chemistry for the olefination step).

Sources

- 1. Oxacycloheptadec-7-en-2-one | C16H28O2 | CID 5869600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. US4064144A - Process for the preparation of trans-Î9 -isoambrettolide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing High-Dilution Macrocyclization of Oxacycloheptadec-7-en-2-one

Welcome to the technical support center for the synthesis of Oxacycloheptadec-7-en-2-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of macrocyclic compounds. Here, we address common challenges encountered during the critical high-dilution macrocyclization step, providing in-depth, experience-driven troubleshooting advice and optimized protocols. Our approach is grounded in established chemical principles to ensure you can not only solve immediate experimental issues but also understand the underlying causality to proactively improve your synthetic strategy.

Section 1: Foundational Concepts & Core Principles

The synthesis of macrocycles like Oxacycloheptadec-7-en-2-one, a 17-membered lactone, is a formidable challenge primarily due to the entropic and enthalpic barriers to forming large rings. The key to success lies in favoring the desired intramolecular cyclization of a linear precursor (seco-acid) over competing intermolecular reactions, which lead to undesirable dimers, trimers, and polymers.

The cornerstone of this strategy is the high-dilution principle . By maintaining an extremely low concentration of the reactive seco-acid, the probability of one reactive end of a molecule finding the other end of the same molecule is increased relative to it finding another molecule. This is often achieved through the slow addition of the substrate into a large volume of solvent containing the cyclization reagents, a technique known as syringe-pump addition or "Zimmerman-Traxler conditions" for macrocyclization.

Key macrocyclization reactions for this class of molecules include the Yamaguchi and Shiina lactonizations, which proceed via the formation of a highly reactive mixed anhydride intermediate.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a series of frequently asked questions (FAQs) that address the most common issues encountered during the macrocyclization of Oxacycloheptadec-7-en-2-one.

FAQ 1: My yield of the desired monomeric lactone is very low, and I primarily observe a white precipitate or an intractable solid. What is happening?

Answer: This is a classic sign that intermolecular polymerization is outcompeting the desired intramolecular cyclization. The "intractable solid" is likely a mixture of linear polymers.

Root Causes & Solutions:

-

Ineffective High-Dilution Conditions: The concentration of the active seco-acid intermediate is too high.

-

Troubleshooting Steps:

-

Decrease Concentration: Double the total solvent volume for the reaction. A typical starting concentration for the seco-acid is in the range of 0.001 to 0.005 M.

-

Slow Down the Addition Rate: The rate at which you add the seco-acid (or the pre-formed mixed anhydride) is critical. If you are adding over 4 hours, try extending it to 8-12 hours. The goal is to keep the instantaneous concentration of the reactive species near zero.

-

Ensure Efficient Stirring: The solution must be stirred vigorously to rapidly disperse the added substrate. A large stir bar and an appropriate flask shape (e.g., a large round-bottom flask) are essential. Inefficient stirring creates localized areas of high concentration, promoting polymerization.

-

-

-

Purity of the Seco-Acid Precursor: Impurities in your starting material can inhibit the catalyst or introduce competing side reactions.

-

Troubleshooting Steps:

-

Re-purify the Seco-Acid: Recrystallize or perform column chromatography on your seco-acid precursor. Ensure it is thoroughly dried, as water can hydrolyze the active intermediate. Use a high-vacuum line or a drying pistol.

-

Confirm Structural Integrity: Obtain high-quality NMR and Mass Spectrometry data of the precursor to confirm its structure and purity before proceeding.

-

-

Table 1: Recommended Starting Parameters for Optimization

| Parameter | Recommended Range | Rationale |

| Substrate Concentration | 0.001 - 0.005 M | Minimizes intermolecular reactions. |

| Addition Time | 6 - 12 hours | Maintains pseudo-high dilution. |

| Solvent | Toluene or THF (anhydrous) | Aprotic, non-coordinating solvents are preferred. Toluene is often used for its higher boiling point, allowing for a wider temperature range. |

| Temperature | 25 °C to 80 °C | Reaction specific; higher temperatures may be needed for some reagents but can also promote side reactions. |

FAQ 2: I am recovering a significant amount of my starting seco-acid. Why isn't the reaction going to completion?

Answer: Recovering the starting material indicates a problem with the activation step of the carboxylic acid, which is necessary to form the reactive intermediate for cyclization.

Root Causes & Solutions:

-

Catalyst/Reagent Inactivity: The reagents responsible for activating the carboxylic acid are not functioning correctly.

-

Troubleshooting Steps:

-

Check Reagent Quality:

-

Yamaguchi Reaction: 2,4,6-Trichlorobenzoyl chloride (TCBC) can degrade over time. Use a freshly opened bottle or distill it before use.

-

DMAP (4-Dimethylaminopyridine): This is a crucial nucleophilic catalyst. Ensure it is pure and dry. Sub-stoichiometric amounts of DMAP are often used, but in difficult cyclizations, using it in stoichiometric or even excess quantities can be beneficial.

-

Shiina Reaction: 2-methyl-6-nitrobenzoic anhydride (MNBA) is the key reagent. Check its integrity.

-

-

Ensure Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Water will readily quench the highly reactive mixed anhydride intermediate, leading back to the starting acid. Dry solvents using a solvent purification system or by distillation over an appropriate drying agent. Dry glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

-

-

-

Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete activation.

-

Troubleshooting Steps:

-

Verify Stoichiometry: For a Yamaguchi lactonization, a typical ratio is 1 equivalent of seco-acid, 1.1-1.5 equivalents of triethylamine (or another hindered base), 1.1-1.3 equivalents of TCBC, and 1.5-4 equivalents of DMAP.

-

Order of Addition: The order of addition matters. Typically, the seco-acid, solvent, and base are combined first. The activating agent (e.g., TCBC) is added to form the mixed anhydride in situ, and this solution is then added slowly to a large volume of solvent containing the DMAP catalyst.

-

-

Experimental Workflow: Optimized Yamaguchi Lactonization Protocol

FAQ 3: My TLC/LC-MS analysis shows multiple new spots/peaks close to my desired product. How do I identify and minimize them?

Answer: This suggests the formation of cyclic oligomers (dimer, trimer) or diastereomers if your precursor had stereocenters.

Root Causes & Solutions:

-

Dimer and Trimer Formation: This is another consequence of insufficiently controlled high-dilution conditions. The dimer will have exactly twice the mass of the desired product, the trimer three times, etc.

-

Troubleshooting Steps:

-

Re-optimize Dilution and Addition Rate: This is the most critical factor. Refer to the solutions in FAQ 1.

-

Effect of Template Ions: In some cases, the presence of certain metal cations (e.g., K+, Cs+) can act as a template, pre-organizing the linear precursor in a conformation that favors cyclization. Adding a salt like K2CO3 or Cs2CO3 in catalytic amounts can sometimes improve the monomer-to-dimer ratio. This effect is highly substrate-dependent.

-

-

-

Epimerization: If your seco-acid contains stereocenters, particularly alpha to the carbonyl group, the basic conditions (e.g., triethylamine, DMAP) can cause epimerization, leading to the formation of diastereomeric lactones.

-

Troubleshooting Steps:

-

Use a Milder Base: Switch from triethylamine to a more sterically hindered, less nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

-

Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 40 °C) to disfavor the equilibrium leading to epimerization. This will likely require a longer reaction time.

-

Alternative Methods: Consider methods that operate under milder or neutral conditions, although these may be less reactive.

-

-

Logical Flow for Diagnosing Low Yield

Section 3: References

-

Macrocyclization in Organic Synthesis. Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH. [Link]

-

The Yamaguchi Esterification and Lactonization. Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

-

Shiina Macrolactonization. Shiina, I., Kubota, M., Oshiumi, H., & Hashizume, M. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. The Journal of Organic Chemistry, 69(6), 1822-1830. [Link]

Preventing polymerization during distillation of macrocyclic lactones

Topic: Preventing Polymerization & Thermal Degradation During Purification

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The Thermodynamic Battle

Welcome to the Technical Support Center for macrocyclic lactone purification. If you are here, you are likely facing the "Solid Distillate" phenomenon—where your liquid product polymerizes in the receiver—or you are battling yield losses due to pot residue formation.

The Core Conflict: Macrocyclic lactones (12+ membered rings like 15-pentadecalactone) exist in a delicate equilibrium with their linear polyester counterparts.

-

Entropy favors the monomer (ring) at high temperatures and low pressures (gas phase).

-

Enthalpy often favors the linear polymer (solid) at lower temperatures (liquid/solid phase).

Distillation requires heat, which kinetically activates the ring-opening polymerization (ROP) pathways if catalytic residues are present. This guide provides the protocols to strip the system of these triggers and maintain the monomeric state.

Module 1: The Diagnostics (Why is it failing?)

Before adjusting your vacuum, you must identify the chemical mechanism sabotaging your distillation.

The Mechanism of Failure: Ring-Opening Polymerization (ROP)

Unlike radical polymerization (common in acrylates), lactone polymerization is typically driven by Ionic or Coordination-Insertion mechanisms .

The Culprits:

-

Residual Catalysts: Tin (Sn), Titanium (Ti), or Zinc (Zn) residues from the cyclization step are the #1 cause of failure. They do not distill; they concentrate in the pot, accelerating polymerization of the remaining pot material, turning it into a "brick."

-

Initiators: Trace water or alcohols act as nucleophiles, opening the ring and starting the chain.

-

Thermal History: Long residence times at high temperatures favor the thermodynamic sink (polymer).

Visualizing the Threat

Figure 1: The Thermodynamic Fork. Heat activates the system. Vacuum pulls towards the Monomer (Vapor), but Catalyst pulls towards the Polymer (Solid). You must remove the Catalyst to win.

Module 2: Pre-Distillation Protocols (The Shield)

You cannot solve a chemical problem (catalyst presence) with a physical solution (distillation) alone.[1] You must kill the catalyst before heating.

Protocol A: The "Catalyst Kill" Wash

Use this if your synthesis involved Lewis Acids (SnCl4, Ti(OiPr)4, etc.).

| Step | Action | Scientific Rationale |

| 1 | Chelation Wash | Wash organic phase with 10% EDTA (disodium) or Rochelle Salt (Potassium Sodium Tartrate) solution. |

| 2 | Neutralization | Wash with sat. NaHCO3 (if acid catalyzed) or dilute NH4Cl (if base catalyzed). |

| 3 | Drying | Dry over MgSO4 , then filter. |

| 4 | Adsorption (Optional) | Pass crude oil through a short plug of Basic Alumina . |

Protocol B: Chemical Stabilization

Add these to the pot immediately prior to distillation.

-

For Oxidative Stability: Add BHT (Butylated Hydroxytoluene) at 0.1 - 0.5% w/w .

-

Why: Prevents yellowing/darkening at high temps, though it does not stop ionic polymerization.

-

-

For Base Inhibition: If the feed is slightly basic, add a trace of high-boiling acid like Stearic Acid (0.1%).

-

Warning: Do NOT use strong acids (p-TSA) as they will catalyze polymerization themselves.

-

Module 3: Equipment & Parameters (The Weapon)

Standard batch distillation (pot + column) is often fatal for macrocycles due to long residence times (hours). Wiped Film Evaporation (WFE) or Short Path Distillation (SPD) is mandatory for high purity.

Recommended Setup: Wiped Film Evaporator (WFE)[2]

-

Residence Time: < 1 minute (vs. hours in batch).

-

Film Thickness: < 1 mm (Maximizes surface area for rapid vaporization).

-

Vacuum: < 0.1 mbar (Critical to keep T < 180°C).

Operational Parameters Table

| Parameter | Target Range | Consequence of Deviation |

| Vacuum Pressure | 0.01 – 0.05 mbar | > 1 mbar requires higher T, leading to degradation/polymerization. |

| Jacket Temperature | 140°C – 180°C | Too high = Thermal cracking/color. Too low = Poor separation.[1] |

| Condenser Temp | 40°C – 60°C | Too cold = Product solidifies on condenser (clogging). Too hot = Re-vaporization.[1][2] |

| Wiper Speed | 300 – 500 RPM | Too slow = Film thickens, causing localized overheating and polymerization. |

| Feed Rate | Trial Dependent | Too fast = Flooding/entrainment.[1] Too slow = Dry spots on wall (burn on).[1] |

Visualizing the Process Flow

Figure 2: WFE Process Flow. Short residence time separates the monomer from the catalyst-rich residue before polymerization can occur.

Module 4: Troubleshooting & FAQs

Q1: My distillate is clear initially but turns into a white solid in the receiver. Why?

Diagnosis: This is Post-Distillation Polymerization .[1] Root Cause: You likely distilled a volatile catalyst or initiator (like water) over with the product. The Fix:

-

Ensure the "Catalyst Kill" wash (Module 2) was rigorous.

-

Dry the receiver flask completely; moisture initiates polymerization.

-

Add a stabilizer (e.g., 0.1% Ethanol or Isopropanol) to the receiver if your end-application permits. Alcohols can act as chain transfer agents, capping the polymer chain length to keep it liquid, though this is a "band-aid" solution.

Q2: The vacuum pressure spikes intermittently during distillation.

Diagnosis: Outgassing or Decomposition. Root Cause:

-

Residual Solvent: If you didn't strip low-boilers (DCM, Toluene) first, they will flash in the WFE, breaking the vacuum.

-